(3-amino-9H-carbazol-9-yl)acetic acid
Overview
Description
(3-Amino-9H-carbazol-9-yl)acetic acid is a chemical compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic organic compounds, and this particular derivative is known for its unique structural and chemical properties. It has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-amino-9H-carbazol-9-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with carbazole as the starting material.
Nitration: Carbazole undergoes nitration to introduce an amino group at the 3-position, resulting in 3-nitrocarbazole.
Reduction: The nitro group in 3-nitrocarbazole is then reduced to an amino group, yielding 3-amino-9H-carbazol-9-yl.
Acetylation: Finally, the amino group is acetylated to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-9H-carbazol-9-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Substitution reactions can replace hydrogen atoms on the carbazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitrocarbazole derivatives.
Reduction Products: Amino derivatives of carbazole.
Substitution Products: Various substituted carbazole derivatives.
Scientific Research Applications
(3-Amino-9H-carbazol-9-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It can be used as a fluorescent probe for biological imaging and as a tool in molecular biology research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-amino-9H-carbazol-9-yl)acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the intended use of the compound.
Comparison with Similar Compounds
(3-Amino-9H-carbazol-9-yl)acetic acid is similar to other carbazole derivatives, such as:
Carbazole: The parent compound without any substituents.
9H-Carbazole-9-ylacetic acid: A related compound without the amino group.
3-Nitrocarbazole: A compound with a nitro group at the 3-position instead of an amino group.
Properties
IUPAC Name |
2-(3-aminocarbazol-9-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h1-7H,8,15H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOFKSKTUDFVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CC(=O)O)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.